molecular formula C6H12O2 B3427768 Allyloxy propanol CAS No. 6180-67-2

Allyloxy propanol

Cat. No.: B3427768
CAS No.: 6180-67-2
M. Wt: 116.16 g/mol
InChI Key: JTWOSPUWOVJQHH-UHFFFAOYSA-N
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Description

Allyloxy propanol, also known as 3-allyloxy-1,2-propanediol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow viscous liquid that is completely miscible in water. This compound is characterized by the presence of both an allyl ether and a hydroxyl group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyloxy propanol can be synthesized through the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the glycerol acting as a nucleophile and attacking the allyl chloride to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a reactor where glycerol and allyl chloride are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Allyloxy propanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it suitable for reactions like etherification, esterification, and alkylation .

Biology and Medicine: In biological research, this compound is used to synthesize compounds that can act as enzyme inhibitors or receptor modulators. It is also explored for its potential in drug delivery systems due to its amphiphilic nature.

Industry: In industrial applications, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of allyloxy propanol involves its interaction with various molecular targets, primarily through its hydroxyl and allyl groups. These functional groups allow it to form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Uniqueness: Allyloxy propanol is unique due to its balanced reactivity and stability. The presence of both an allyl ether and a hydroxyl group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

3-prop-2-enoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864178
Record name 3-[(Prop-2-en-1-yl)oxy]propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-67-2, 9042-19-7
Record name 3-(2-Propen-1-yloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6180-67-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy
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Record name 3-(prop-2-en-1-yloxy)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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